molecular formula C12H16INO2 B3265447 (2-iodo-benzyl)-carbamic acid tert-butyl ester CAS No. 405198-83-6

(2-iodo-benzyl)-carbamic acid tert-butyl ester

Cat. No.: B3265447
CAS No.: 405198-83-6
M. Wt: 333.16 g/mol
InChI Key: BUJONFRBPGWYRQ-UHFFFAOYSA-N
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Description

(2-iodo-benzyl)-carbamic acid tert-butyl ester is an organic compound that features an iodine atom attached to a benzyl group, which is further connected to a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iodo-benzyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-iodobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-iodobenzylamine+tert-butyl chloroformate(2-iodo-benzyl)-carbamic acid tert-butyl ester+HCl\text{2-iodobenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-iodobenzylamine+tert-butyl chloroformate→(2-iodo-benzyl)-carbamic acid tert-butyl ester+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-iodo-benzyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-iodo-benzyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to modify biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including as inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2-iodo-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The carbamic acid ester group can undergo hydrolysis, releasing the active amine that interacts with the target site.

Comparison with Similar Compounds

Similar Compounds

  • (2-bromo-benzyl)-carbamic acid tert-butyl ester
  • (2-chloro-benzyl)-carbamic acid tert-butyl ester
  • (2-fluoro-benzyl)-carbamic acid tert-butyl ester

Uniqueness

Compared to its halogenated analogs, (2-iodo-benzyl)-carbamic acid tert-butyl ester exhibits unique reactivity due to the larger atomic radius and lower electronegativity of iodine. This results in different reaction kinetics and product distributions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

tert-butyl N-[(2-iodophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJONFRBPGWYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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